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Introduction

TOS-358 is a first-in-class, orally bioavailable, covalent inhibitor of the alpha isoform of
phosphoinositide 3-kinase (PI3Ka).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical
regulator of cell growth, proliferation, and survival, and its dysregulation, often through
mutations in the PIK3CA gene, is a hallmark of many solid tumors.[3][4] PIK3CA is one of the
most frequently mutated oncogenes, with mutations occurring in approximately 15% of all
cancers.[1]

TOS-358 is designed to selectively and irreversibly bind to both wild-type and mutant forms of
PI13Ka, leading to potent, deep, and durable inhibition of its kinase activity.[2][3][5] This covalent
mechanism of action is intended to provide a more sustained target engagement compared to
reversible inhibitors, potentially leading to improved anti-tumor efficacy and a wider therapeutic
window.[3] Preclinical studies have demonstrated the superior efficacy of TOS-358 in
comparison to reversible PI3Ka inhibitors across a wide range of cancer models, without
inducing significant hyperglycemia, a common dose-limiting toxicity of other drugs in this class.

[1][°]

Currently, TOS-358 is being evaluated in a Phase 1/1b clinical trial (NCT05683418) for the
treatment of patients with advanced solid tumors harboring PIK3CA mutations.[1][6] These
application notes provide a summary of the available data on TOS-358 and outline
representative protocols for its investigation in a research setting.
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Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical

studies of TOS-358.

Table 1: Preclinical In Vitro Activity of TOS-358

Parameter Value Target

Notes

IC50 (Wild-Type

2.2nM PI3Ka Biochemical assay.
PI3Ka)
IC50 (Mutant PI3Ka ) )
4.1 nM PI3Ka Biochemical assay.
H1047R)
o o Demonstrated in
Target Inhibition Durable near 100% PI3Ka activity

preclinical studies.[1]

Table 2: Preclinical In Vivo and Safety Profile of TOS-358

Finding Observation Animal Models

Comparison

Over 30 different PDX
and CDX mutant
PI3Ka dependent
cancer models

Anti-tumor Efficacy Superior efficacy

Compared to ATP-
competitive and

allosteric reversible
PI3Ka inhibitors.[1]

Did not induce
Hyperglycemia significant Mice, rats, and dogs

hyperglycemia

At efficacious dose
levels, unlike
reversible PI3Ka
inhibitors.[1][2]

Table 3: Clinical Trial (NCT05683418) Overview
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Parameter Description
Phase 1/1b
A Study to Evaluate the Safety and Tolerability
Title of TOS-358 in Adults With Select Solid
Tumors[7]
Status Recruiting

Estimated Enrollment

241 participants[1]

Study Design

Part 1: Dose Escalation (3+3 design) to
determine MTD and RP2D. Part 2: Dose

Expansion in tumor-specific cohorts.[1][6]

Intervention

Oral TOS-358, once daily (QD) or twice daily
(BID)[1]6]

Primary Outcomes

Maximum Tolerated Dose (MTD),
Recommended Phase 2 Dose (RP2D),

Incidence of Adverse Events|[6]

Key Eligibility Criteria

Adults with histologically confirmed solid tumors
with known PIK3CA mutations or amplifications.
No prior treatment with PI3K, AKT, or mTOR
inhibitors (with exceptions for breast cancer
patients).[1][6]

Target Engagement

Achieved 95% target engagement at low doses
in the Phase 1 study.[8]

Early Clinical Activity

Showed early signs of clinical activity with no

high-grade toxicities at low doses.[8]

Signaling Pathway

TOS-358 targets the PI3Ka enzyme, a key component of the PISK/AKT/mTOR signaling
pathway. Upon activation by upstream receptor tyrosine kinases (RTKs), PI3Ka phosphorylates
phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-
trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream
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effectors such as AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, leading
to the activation of mMTOR and promotion of cell growth, proliferation, survival, and metabolism.
In cancers with activating PIK3CA mutations, this pathway is constitutively active, driving
tumorigenesis. TOS-358 covalently binds to PI3Ka, blocking the production of PIP3 and
thereby inhibiting the entire downstream signaling cascade.

© 2025 BenchChem. All rights reserved. 4/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12413905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Receptor Tyrosine
Kinase (RTK)

ctivates

RAS

tivates Covalently Inhibits

PI3Ka
(p110a/p85)

Phosphorylates

PIP2 |-

A ctivates

Cell Survival >

Cell Growth &
Proliferation

Click to download full resolution via product page

Caption: Simplified PISK/AKT/mTOR signaling pathway and the inhibitory action of TOS-358.
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Experimental Protocols

The following are representative protocols for the preclinical evaluation of TOS-358. These are
generalized methodologies and should be adapted and optimized for specific experimental
conditions.

Protocol 1: In Vitro Cell Proliferation Assay

Objective: To determine the effect of TOS-358 on the proliferation of solid tumor cell lines with
and without PIK3CA mutations.

Materials:

e PIK3CA-mutant and wild-type solid tumor cell lines (e.g., MCF-7, T47D, HCT116)
o Complete cell culture medium

e TOS-358 (dissolved in DMSO)

o 96-well cell culture plates

o Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)

» Plate reader

Procedure:

o Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere
overnight.

e Prepare a serial dilution of TOS-358 in complete culture medium. A typical concentration
range would be from 0.1 nM to 10 pM. Include a DMSO vehicle control.

* Remove the overnight culture medium from the cells and add 100 pL of the medium
containing the different concentrations of TOS-358 or vehicle control.

 Incubate the plates for 72 hours (or an empirically determined optimal time).

» Add the cell proliferation reagent to each well according to the manufacturer's instructions.
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¢ Incubate for the recommended time.
e Measure the luminescence or absorbance using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control and plot the dose-
response curve to determine the IC50 value.
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96-well plate
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'
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Caption: Workflow for an in vitro cell proliferation assay.

Protocol 2: Western Blot Analysis of PI3K Pathway
Inhibition

Objective: To assess the inhibitory effect of TOS-358 on the phosphorylation of downstream
effectors of PI3Ka, such as AKT.

Materials:

PIK3CA-mutant solid tumor cell line

TOS-358 (dissolved in DMSO)

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and running buffer

Western blot transfer system and membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH)
HRP-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

» Plate cells and allow them to adhere.

o Treat cells with various concentrations of TOS-358 or vehicle control for a specified time
(e.q., 2, 6, or 24 hours).
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Wash cells with ice-cold PBS and lyse them with lysis buffer.

Clarify lysates by centrifugation and determine the protein concentration.
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
Perform electrophoresis to separate proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody
for 1 hour at room temperature.

Wash the membrane again, add the chemiluminescent substrate, and visualize the protein
bands using an imaging system.

Quantify band intensities to determine the relative levels of phosphorylated and total
proteins.
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Caption: Workflow for Western blot analysis.
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Protocol 3: In Vivo Xenograft Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of TOS-358 in a mouse xenograft model of a
PIK3CA-mutant solid tumor.

Materials:

Immunocompromised mice (e.g., NOD-SCID or nude mice)
PIK3CA-mutant solid tumor cell line

Matrigel (optional)

TOS-358 formulation for oral gavage

Vehicle control for oral gavage

Calipers for tumor measurement

Animal balance

Procedure:

Subcutaneously implant tumor cells (typically 1-10 million cells in PBS or with Matrigel) into
the flank of each mouse.

Monitor tumor growth regularly.

When tumors reach a predetermined size (e.g., 100-200 mms3), randomize the mice into
treatment and control groups.

Administer TOS-358 (at various dose levels) or vehicle control orally (e.g., once or twice
daily) for a specified duration (e.g., 21-28 days).

Measure tumor volume with calipers and body weight of the mice 2-3 times per week. Tumor
volume can be calculated using the formula: (Length x Width?)/2.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
pharmacodynamic studies via Western blot or immunohistochemistry).
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e Plot tumor growth curves and calculate tumor growth inhibition (TGI) for each treatment
group compared to the vehicle control.
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Caption: Workflow for an in vivo xenograft study.

Conclusion

TOS-358 is a promising, highly selective covalent inhibitor of PI3Ka with a compelling
preclinical profile demonstrating potent anti-tumor activity and a favorable safety profile. The
ongoing Phase 1/1b clinical trial will provide crucial data on its safety and efficacy in patients
with PIK3CA-mutated solid tumors. The protocols outlined in these application notes provide a
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framework for researchers to further investigate the mechanism and therapeutic potential of
TOS-358 in various preclinical models of cancer. As more data becomes available, these notes
will be updated to reflect the latest findings in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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